2,4-Dichloro-5-nitroquinoline
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Overview
Description
2,4-Dichloro-5-nitroquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse applications in medicinal, synthetic organic, and industrial chemistry . The presence of chlorine and nitro groups on the quinoline ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-nitroquinoline typically involves the nitration of 2,4-dichloroquinoline. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced at the 5-position of the quinoline ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to rigorous purification techniques such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-nitroquinoline undergoes various chemical reactions, including:
Substitution: The chlorine atoms can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, to form N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Amines, thiols, alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed:
Reduction: 2,4-Dichloro-5-aminoquinoline.
Substitution: 2,4-Diamino-5-nitroquinoline (when substituted with amines).
Oxidation: this compound N-oxide.
Scientific Research Applications
2,4-Dichloro-5-nitroquinoline has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The chlorine atoms enhance the compound’s ability to penetrate cell membranes and reach intracellular targets . The exact pathways and molecular targets are still under investigation, but the compound’s ability to form reactive intermediates is a key aspect of its biological activity .
Comparison with Similar Compounds
2,4-Dichloroquinoline: Lacks the nitro group, making it less reactive in certain chemical transformations.
5-Nitroquinoline: Lacks the chlorine atoms, affecting its overall reactivity and biological activity.
2,4-Dichloro-3-nitroquinoline: Similar structure but with the nitro group at a different position, leading to different reactivity and applications.
Uniqueness: 2,4-Dichloro-5-nitroquinoline is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C9H4Cl2N2O2 |
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Molecular Weight |
243.04 g/mol |
IUPAC Name |
2,4-dichloro-5-nitroquinoline |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-5-4-8(11)12-6-2-1-3-7(9(5)6)13(14)15/h1-4H |
InChI Key |
CGSCLZOGRPTVIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
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